

# Application Note: Cellulase Activity Assay Using the Dinitrosalicylic Acid (DNS) Method

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Compound of Interest		
Compound Name:	Cellulase	
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#### Introduction

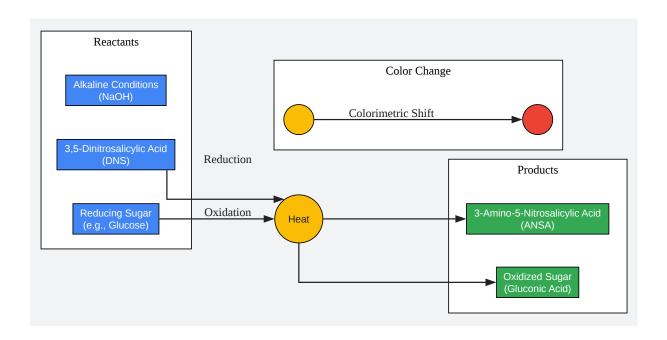
**Cellulase**s are a class of enzymes that catalyze the hydrolysis of cellulose, the most abundant biopolymer on Earth.[1] The measurement of **cellulase** activity is crucial in various fields, including biofuel production, textile manufacturing, food processing, and drug development, where enzymatic degradation of cellulosic materials is a key process. The Dinitrosalicylic Acid (DNS) assay is a widely used, convenient, and rapid colorimetric method for determining the activity of **cellulase**s and other carbohydrases.[2][3] This method quantifies the amount of reducing sugars released from a cellulosic substrate by enzymatic action.

#### Principle of the DNS Assay

The DNS assay is based on the chemical reduction of 3,5-dinitrosalicylic acid (DNS). In an alkaline solution and upon heating, the free carbonyl group (aldehyde or ketone) of reducing sugars reduces the yellow-colored DNS to the orange-red 3-amino-5-nitrosalicylic acid (ANSA). [3][4][5] The intensity of the resulting color is directly proportional to the concentration of reducing sugars produced, which in turn reflects the **cellulase** activity. The absorbance of the final solution is measured spectrophotometrically, typically at a wavelength of 540 nm.[6][7] One unit of **cellulase** activity is generally defined as the amount of enzyme that releases 1 µmol of glucose (or reducing sugar equivalent) per minute under specified assay conditions.[6]

# **Chemical Reaction Principle**





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Caption: Chemical principle of the DNS assay for reducing sugar detection.

# **Experimental Protocol**

This protocol provides a detailed methodology for measuring **cellulase** activity using either Carboxymethyl Cellulose (CMC) for endoglucanase activity or filter paper for total **cellulase** activity.

## **Materials and Reagents**

Table 1: DNS Reagent Composition



Component	Quantity (for 1 L)	Purpose
3,5-Dinitrosalicylic Acid (DNS)	10.6 g	Primary reactant, reduced by sugars.[1]
Sodium Hydroxide (NaOH)	19.8 g	Provides the necessary alkaline environment for the reaction.[1]
Sodium Potassium Tartrate (Rochelle Salt)	306 g	Stabilizes the color of the final product.[1][8]
Phenol (melted)	7.6 mL	Increases the amount of color produced.[1][8]
Sodium Metabisulfite	8.3 g	Stabilizes the color and prevents oxygen interference. [1][9]

| Distilled Water | to 1416 mL (adjust final volume) | Solvent |

Note: The preparation involves dissolving components sequentially in water. The final reagent should be a clear, yellow solution stored in an amber bottle at room temperature.[10]

Table 2: Buffer and Substrate Preparation



Reagent	Preparation
0.05 M Citrate Buffer (pH 4.8)	Dissolve 10.5 g of Citric Acid  Monohydrate in ~800 mL of distilled  water. Adjust pH to 4.8 using a  concentrated NaOH solution. Bring the  final volume to 1 L with distilled water.[11]
Substrate 1: 1% (w/v) CMC	Dissolve 1 g of Carboxymethyl Cellulose (CMC) in 100 mL of 0.05 M Citrate Buffer (pH 4.8). Stir until fully dissolved. This is used for measuring endoglucanase activity.[7]
Substrate 2: Filter Paper	Use Whatman No. 1 filter paper, cut into 1.0 x 6.0 cm strips (approximately 50 mg). This is used for measuring total cellulase activity (Filter Paper Assay - FPA).[1][11]

| Glucose Standard Stock (1 mg/mL) | Dissolve 100 mg of anhydrous D-glucose in 100 mL of distilled water. |

## **Preparation of Glucose Standard Curve**

A standard curve is essential to correlate absorbance with the amount of reducing sugar released.

Table 3: Glucose Standard Curve Dilutions



Tube	Volume of Glucose Stock (1 mg/mL)	Volume of Citrate Buffer	Final Glucose Concentration (mg/mL)	Final Glucose Amount (in 0.5 mL)
1	0.2 mL	1.8 mL	0.1	0.05 mg
2	0.4 mL	1.6 mL	0.2	0.10 mg
3	0.8 mL	1.2 mL	0.4	0.20 mg
4	1.2 mL	0.8 mL	0.6	0.30 mg
5	1.6 mL	0.4 mL	0.8	0.40 mg
6	2.0 mL	0.0 mL	1.0	0.50 mg

| Blank | 0.0 mL | 2.0 mL | 0.0 | 0.00 mg |

Procedure: To a set of test tubes, add 0.5 mL of each glucose standard dilution and 1.0 mL of citrate buffer. Add 3.0 mL of DNS reagent. Process these tubes alongside the enzyme samples as described in the assay procedure (Step 4). Plot a graph of Absorbance at 540 nm vs. Amount of Glucose (mg).

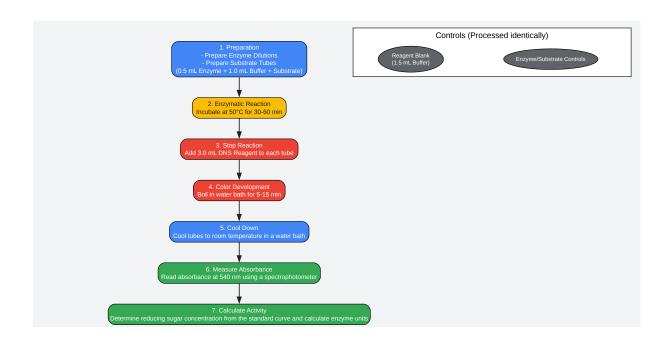
## **Enzyme Sample Preparation**

Dilute the crude or purified **cellulase** enzyme solution using the 0.05 M Citrate Buffer (pH 4.8) to obtain a concentration that will release reducing sugars within the range of the glucose standard curve. At least two dilutions should be prepared for each sample.[11]

#### **Assay Procedure**

The following workflow outlines the steps for the enzymatic reaction and color development.





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Caption: Experimental workflow for the DNS cellulase activity assay.

Table 4: Reaction Mixture Setup



Component	Sample Tube	Enzyme Blank	Substrate Blank
Substrate (Filter Paper or 1mL of 1% CMC)	Add	Add	Add
0.05 M Citrate Buffer (pH 4.8)	1.0 mL	1.5 mL	1.0 mL
Enzyme Dilution	0.5 mL	0.5 mL (add after boiling)	-
Distilled Water	-	-	0.5 mL
Incubation	Incubate at 50°C for 60 min.[11]	Incubate at 50°C for 60 min.	Incubate at 50°C for 60 min.
DNS Reagent	Add 3.0 mL	Add 3.0 mL before adding enzyme	Add 3.0 mL

| Boiling | Boil for 5 min.[11] | Boil for 5 min. | Boil for 5 min. |

Note: For the enzyme blank, the DNS reagent is added before the enzyme to prevent any reaction, thus accounting for any reducing sugars already present in the enzyme preparation.

[6]

#### **Data Analysis and Calculation**

- Corrected Absorbance: Subtract the absorbance of the reagent blank from all standard, control, and sample readings.
- Determine Glucose Concentration: Use the equation from the linear regression of your glucose standard curve (y = mx + c, where y is absorbance and x is the amount of glucose) to determine the amount of glucose (mg) released in your samples.
- Calculate Enzyme Activity: Use the following formula to calculate the **cellulase** activity in Filter Paper Units (FPU) or International Units (IU).



Enzyme Activity  $(U/mL) = (mg \text{ of glucose released}) / (Volume \text{ of enzyme in } mL \times Incubation time in min)$ 

One International Unit (IU) is typically defined as the amount of enzyme that liberates 1  $\mu$ mol of glucose per minute. To convert mg/mL/min to  $\mu$ mol/mL/min (IU/mL), use the molecular weight of glucose (180.16 g/mol ).

Activity (IU/mL) = [Activity (mg/mL/min) / 180.16] × 1000

### Conclusion

The DNS assay provides a robust and straightforward method for quantifying **cellulase** activity, making it highly suitable for routine screening and characterization in research and industrial settings. For accurate and reproducible results, it is critical to maintain consistency in incubation times, temperatures, and reagent preparation.[9] While the assay can be influenced by other reducing substances in crude enzyme preparations, its simplicity and sensitivity make it an invaluable tool for enzymology.[2]

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